REACTION_SMILES
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[Al+3:21].[Cl-:18].[Cl-:19].[Cl-:20].[O-:22][N+:23]([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)=[O:30].[O:11]=[C:12]1[CH2:13][CH2:14][C:15](=[O:16])[O:17]1.[cH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[cH:10]1>>[cH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]1[C:15]([CH2:14][CH2:13][C:12](=[O:11])[OH:17])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)O1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ccccc2c1
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Name
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Type
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product
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Smiles
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O=C(O)CCC(=O)c1cccc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |